molecular formula C21H12F5N3OS B11601841 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11601841
M. Wt: 449.4 g/mol
InChI Key: KSRLBPUFXXYMOL-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes cyano, fluorophenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyridine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Functional Groups: The cyano, fluorophenyl, and trifluoromethyl groups are introduced through various reactions, such as nucleophilic substitution and electrophilic aromatic substitution.

    Sulfur Introduction: The sulfanyl group is typically introduced via thiolation reactions.

    Final Coupling: The final step involves coupling the pyridine derivative with acetamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to amines or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.

    Industrial Applications: It may be used in the synthesis of other complex organic compounds, serving as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These interactions can include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses.

    Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H12F5N3OS

Molecular Weight

449.4 g/mol

IUPAC Name

2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C21H12F5N3OS/c22-13-3-1-12(2-4-13)18-9-17(21(24,25)26)16(10-27)20(29-18)31-11-19(30)28-15-7-5-14(23)6-8-15/h1-9H,11H2,(H,28,30)

InChI Key

KSRLBPUFXXYMOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=C(C=C3)F)F

Origin of Product

United States

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